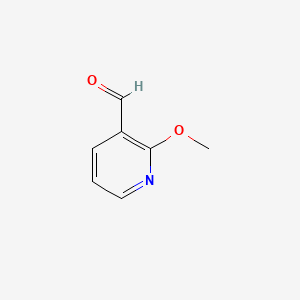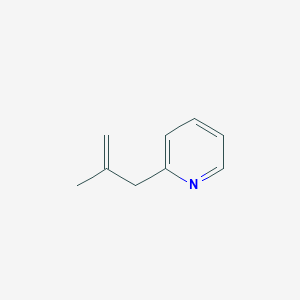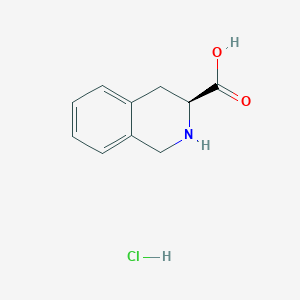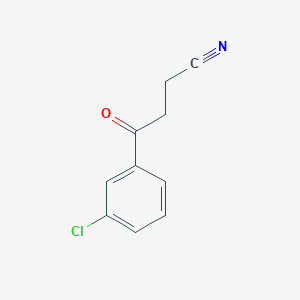
4-(3-Chlorophenyl)-4-oxobutanenitrile
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pH .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve detailing the reactions the compound undergoes, including the reagents and conditions for each reaction .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
- 4-(3-Chlorophenyl)-4-oxobutanenitrile is used in the synthesis of various heterocycles. For example, it aids in the creation of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, as demonstrated in the study of the reactivity of 4-phenyl-3-oxobutanenitrile derivatives (Khalik, 1997).
Spectroscopic and Structural Analysis
- It's instrumental in the spectroscopic and structural analysis of compounds. For instance, DFT and TD-DFT/PCM calculations were used for molecular structure and spectroscopic characterization of 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antimicrobial Studies
- Derivatives of this compound are evaluated for their antimicrobial activities. For example, complexes of 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile showed high antibacterial activity compared to free ligands (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Application in Organic Chemistry
- It is a key component in organic synthesis, as seen in the preparation of 2-arylidene-3-oxobutanenitrile derivatives, which are then used to create other chemically significant compounds (Han, Zhao, Chen, Du, & Wang, 2015).
Biological Activity Analysis
- The compound's derivatives are used in studies exploring their biological activities, including antimicrobial properties. This is evidenced by the evaluation of various derivatives for their activities against bacteria and fungi (Černuchová, Vo‐Thanh, Milata, Loupy, Jantová, & Theiszová, 2005).
Antiviral and Anticancer Studies
- 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile, a derivative, has been studied for its antiviral and anticancer properties through molecular docking studies against the SARS Coronavirus Main Proteinase and the Human Progesterone Receptor (Yaccoubi, Elleuch, Mohamed, Hamza, & Zaki, 2022).
Environmental Applications
- Derivatives of 4-(3-Chlorophenyl)-4-oxobutanenitrile are used in environmental applications, such as the development of advanced oxidation processes for the degradation of organic pollutants, like in the study involving the Cr(III)/Cr(VI) redox cycle (Bokare & Choi, 2011).
Optoelectronic Studies
- It plays a role in optoelectronic studies, where derivatives are analyzed for their nonlinear and charge transport properties, as demonstrated in the study of hydroquinoline derivatives (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).
Wirkmechanismus
Target of Action
4-(3-Chlorophenyl)-4-oxobutanenitrile is a derivative of quinoline . Quinoline and its derivatives have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase . Therefore, it can be inferred that 4-(3-Chlorophenyl)-4-oxobutanenitrile may also target these enzymes.
Mode of Action
Based on the known actions of quinoline derivatives, it can be inferred that this compound may interact with its targets (tyrosine kinases, topoisomerase, tubulin, and dhodh kinase) to inhibit their activity . This inhibition could lead to changes in cellular processes such as cell division, DNA replication, and protein synthesis, which are regulated by these enzymes.
Biochemical Pathways
Given that it may inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase , it can be inferred that this compound may affect pathways related to cell division, DNA replication, and protein synthesis.
Pharmacokinetics
A study on a similar compound suggests that it may be administered intraperitoneally and undergoes extensive hepatic first-pass effect . This suggests that the compound’s ADME properties may be influenced by factors such as route of administration and liver metabolism.
Result of Action
Based on the known actions of quinoline derivatives, it can be inferred that this compound may lead to inhibition of cell division, dna replication, and protein synthesis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPBGBQUTNZWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502889 | |
| Record name | 4-(3-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34555-37-8 | |
| Record name | 4-(3-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

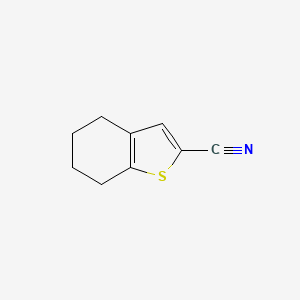
![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B1315036.png)
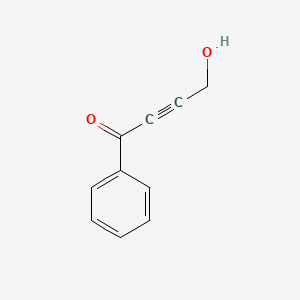
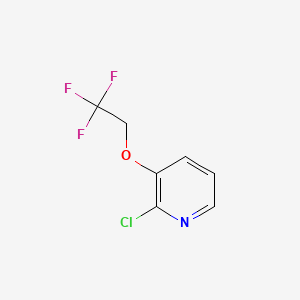

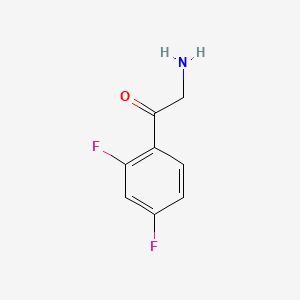

![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)
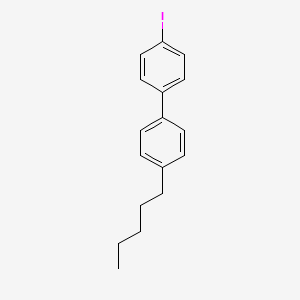
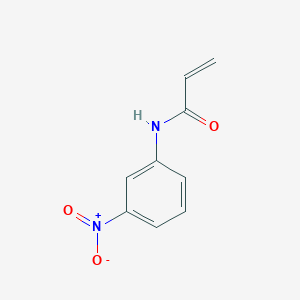
![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)
